![molecular formula C21H22N4O3S2 B2785463 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 872198-01-1](/img/structure/B2785463.png)
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonylpyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylpyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features, such as the sulfonylpyrimidine core and the presence of both sulfanyl and acetamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C22H24N4O3S2
- Molecular Weight : 456.58 g/mol
- IUPAC Name : this compound
Structural Features
The compound consists of:
- A pyrimidine ring , which is crucial for its biological activity.
- An amino group that may participate in hydrogen bonding.
- A sulfonyl group , enhancing solubility and reactivity.
- An acetamide moiety , which is often associated with pharmacological properties.
Research indicates that compounds similar to this one may act as inhibitors of specific enzymes or receptors involved in disease processes. Notably, the modulation of pyruvate kinase M2 has been linked to cancer metabolism, suggesting potential applications in oncology .
Potential Biological Targets
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- In vitro assays showed that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis .
-
Antimicrobial Properties :
- Similar compounds have shown antimicrobial activity against a range of bacterial strains, suggesting that this compound may also possess similar properties .
- A recent investigation reported effective inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Aminoquinazoline | Contains an amino group and a quinazoline ring | Anticancer |
5-Sulfanyl-pyrimidine | Features a sulfanyl group attached to a pyrimidine | Antimicrobial |
3-Chloroaniline Derivative | Contains a chloroaniline structure | Antimicrobial |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the sulfonylpyrimidine core.
- Introduction of the sulfanyl and acetamide groups using controlled reaction conditions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, large-scale synthesis generally employs automated reactors to ensure consistency and purity. Optimized reaction conditions are crucial for maximizing yield and minimizing impurities .
Properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-5-4-6-16(9-13)24-19(26)12-29-21-23-11-18(20(22)25-21)30(27,28)17-8-7-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGGJBLBYVPMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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